2-Butoxyethanethiol

Description

BenchChem offers high-quality 2-Butoxyethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxyethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

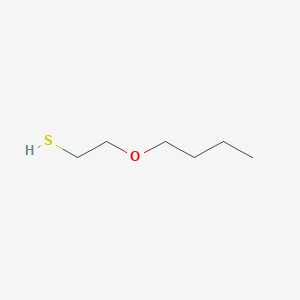

Structure

3D Structure

Properties

Molecular Formula |

C6H14OS |

|---|---|

Molecular Weight |

134.24 g/mol |

IUPAC Name |

2-butoxyethanethiol |

InChI |

InChI=1S/C6H14OS/c1-2-3-4-7-5-6-8/h8H,2-6H2,1H3 |

InChI Key |

NSBQEXGAGSBJGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCS |

Origin of Product |

United States |

Foundational & Exploratory

2-Butoxyethanethiol chemical structure and properties

Disclaimer: Direct experimental data for 2-Butoxyethanethiol is limited in publicly available literature. This guide is therefore based on established chemical principles, data from analogous compounds, and predictive modeling. All quantitative data and experimental protocols should be considered predictive and require experimental validation.

This technical guide provides a comprehensive overview of the predicted chemical structure, properties, and potential experimental methodologies for 2-Butoxyethanethiol. It is intended for researchers, scientists, and drug development professionals who may be interested in this compound for various applications.

Chemical Structure and Identification

2-Butoxyethanethiol is an organic compound containing a butyl ether group and a terminal thiol (mercaptan) group.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Predicted Value |

| IUPAC Name | 2-(Butoxy)ethane-1-thiol |

| Molecular Formula | C6H14OS |

| Molecular Weight | 134.24 g/mol |

| CAS Number | Not assigned |

| SMILES | CCCCOCCS |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Butoxyethanethiol. These values are estimated based on its structure and comparison with related compounds like 2-butoxyethanol and other alkyl thiols.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 180-190 °C | Expected to be higher than 2-butoxyethanol due to the larger sulfur atom. |

| Melting Point | < -50 °C | Likely a low melting point, similar to other short-chain thiols. |

| Density | 0.92 - 0.95 g/mL | Slightly denser than 2-butoxyethanol. |

| Vapor Pressure | < 1 mmHg at 20°C | Expected to be a relatively low volatility liquid. |

| Solubility in Water | Slightly soluble | The ether linkage increases water solubility compared to a simple alkanethiol, but the butyl group limits it. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates a moderate degree of lipophilicity. |

| pKa of Thiol Group | 9.5 - 10.5 | Typical pKa for an aliphatic thiol. |

Predicted Spectroscopic Data

Predictive models can provide an estimation of the spectral characteristics of 2-Butoxyethanethiol, which are crucial for its identification and characterization.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ (ppm): 0.9 (t, 3H, -CH₃), 1.3-1.6 (m, 4H, -CH₂-CH₂-), 2.5-2.7 (q, 2H, -CH₂-SH), 3.4-3.6 (t, 2H, -O-CH₂-), 3.6-3.8 (t, 2H, -O-CH₂-CH₂-SH), ~1.3 (t, 1H, -SH) |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~19 (-CH₂-), ~31 (-CH₂-), ~25 (-CH₂-SH), ~70 (-O-CH₂-), ~72 (-O-CH₂-CH₂-SH) |

| IR Spectroscopy | ν (cm⁻¹): 2950-2850 (C-H stretch), 2550-2600 (S-H stretch, weak), 1100-1150 (C-O stretch) |

| Mass Spectrometry | m/z: Molecular ion [M]⁺ at 134. Fragments corresponding to loss of SH, butoxy group, and cleavage of the C-O and C-S bonds. |

Experimental Protocols

While specific protocols for 2-Butoxyethanethiol are not available, the following are general methodologies that can be adapted for its synthesis and analysis.

Synthesis of 2-Butoxyethanethiol

A plausible synthetic route to 2-Butoxyethanethiol is the reaction of 2-butoxyethyl bromide with a sulfur nucleophile, such as sodium hydrosulfide.

Reaction:

CH₃(CH₂)₃OCH₂CH₂Br + NaSH → CH₃(CH₂)₃OCH₂CH₂SH + NaBr

Detailed Methodology:

-

Preparation of Sodium Hydrosulfide: In a three-necked flask equipped with a stirrer, condenser, and gas inlet, dissolve sodium sulfide nonahydrate in degassed water. Bubble hydrogen sulfide gas through the solution until saturation to form sodium hydrosulfide.

-

Nucleophilic Substitution: To the freshly prepared aqueous solution of sodium hydrosulfide, add 2-butoxyethyl bromide dropwise with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting bromide.

-

Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-Butoxyethanethiol.

Analytical Methods

A combination of chromatographic and spectroscopic techniques would be suitable for the analysis and characterization of 2-Butoxyethanethiol.[1][2][3]

Detailed Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). Program the oven temperature from a low initial temperature (e.g., 50°C) with a ramp to a final temperature (e.g., 250°C) to ensure good separation.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-300.

-

Data Analysis: Identify the peak corresponding to 2-Butoxyethanethiol by its retention time and mass spectrum, including the molecular ion and characteristic fragment ions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. Chemical shifts, splitting patterns, and integration values will confirm the proton environment.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the S-H bond (weak, around 2550-2600 cm⁻¹), C-H bonds (2850-2950 cm⁻¹), and the C-O ether linkage (1100-1150 cm⁻¹).[4][5]

-

Predicted Reactivity and Stability

-

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents will likely convert it to the corresponding disulfide (2,2'-bis(butoxyethoxy)disulfide). Stronger oxidizing agents can oxidize it further to a sulfonic acid.

-

Thiol-Ene Reaction: The thiol group can participate in thiol-ene reactions with alkenes, which is a useful method for surface modification and polymer synthesis.

-

Acidity and Nucleophilicity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a strong nucleophile and can participate in various nucleophilic substitution and addition reactions.

-

Stability: The compound is expected to be stable under normal storage conditions, but should be protected from strong oxidizing agents and high temperatures.

Potential Biological Activity and Toxicology (Predictive)

Direct toxicological data for 2-Butoxyethanethiol is unavailable. However, based on its structure, some predictions can be made.

-

Toxicity: Thiols, in general, can exhibit toxicity through various mechanisms, including the generation of reactive oxygen species.[6][7] The butoxyethanol moiety is known to have hematotoxic and irritant properties. Therefore, 2-Butoxyethanethiol should be handled with appropriate safety precautions.

-

Metabolism: It is plausible that the metabolism of 2-Butoxyethanethiol would involve oxidation of the sulfur atom and/or cleavage of the ether bond, followed by further degradation and excretion.

-

Signaling Pathways: There is no information to suggest the involvement of 2-Butoxyethanethiol in specific signaling pathways. Research in this area would be necessary to elucidate any biological activity.

Conclusion

2-Butoxyethanethiol is a molecule with interesting potential due to its bifunctional nature, combining the properties of a thiol and a butyl ether. While a comprehensive experimental profile is yet to be established, this predictive guide provides a foundational understanding of its likely chemical and physical properties. The outlined synthetic and analytical methodologies offer a starting point for researchers interested in exploring this compound further. All predictive data presented herein should be used as a guide and must be validated through rigorous experimentation.

References

- 1. Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium: Effects of a cationic thiol derivatization on peptide fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms for the oxygen radical-mediated toxicity of various thiol-containing compounds in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Butoxyethanethiol for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable two-step method for the synthesis of 2-Butoxyethanethiol. The procedure is designed to be accessible to individuals with a foundational understanding of organic synthesis. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Overview of the Synthetic Pathway

The synthesis of 2-Butoxyethanethiol is most effectively achieved through a two-step process. The first step involves the conversion of the commercially available and relatively inexpensive starting material, 2-Butoxyethanol, into an alkyl halide intermediate, specifically 2-Butoxyethyl bromide. This is a crucial step as it transforms the hydroxyl group, which is a poor leaving group, into a bromide, which is an excellent leaving group for subsequent nucleophilic substitution.

The second step is a nucleophilic substitution reaction where the synthesized 2-Butoxyethyl bromide is treated with thiourea. This reaction proceeds through an S-(2-butoxyethyl)isothiouronium bromide intermediate. The intermediate is then hydrolyzed under basic conditions to yield the final product, 2-Butoxyethanethiol. This method is a common and effective way to introduce a thiol group into an organic molecule.

Below is a logical diagram illustrating the overall synthetic workflow.

Technical Guide: 2-Butoxyethanethiol (2-(butylthio)ethanol)

CAS Number: 5331-37-3

Synonyms: 2-(butylthio)ethanol, 2-(butylsulfanyl)ethan-1-ol, 2-Hydroxyethyl butyl sulfide, Butyl 2-Hydroxyethyl Sulfide

This technical guide provides comprehensive information on the chemical and physical properties, safety data, and general handling protocols for 2-Butoxyethanethiol, a sulfur-containing organic compound used in research and as a synthesis intermediate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Butoxyethanethiol. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄OS | [1] |

| Molecular Weight | 134.24 g/mol | [1][2] |

| Boiling Point | 218.6 °C at 760 mmHg (estimated) | [3][4][5] |

| Flash Point | 107.1 °C (225.0 °F) (estimated) | [3][5] |

| Density | 0.965 g/cm³ | [4] |

| Water Solubility | 5433 mg/L at 25 °C (estimated) | [3][5] |

| logP (o/w) | 1.659 (estimated) | [3][5] |

| Vapor Pressure | 0.026 mmHg at 25 °C (estimated) | [3][5] |

Safety and Hazard Information

2-Butoxyethanethiol presents several hazards that require careful handling in a laboratory setting. The GHS classification information from aggregated sources indicates potential for acute oral toxicity and serious eye damage[2].

| Hazard Statement | GHS Classification | Source |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | [2] |

| Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | [2] |

Note: Some suppliers state that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard and that toxicity has not been fully determined[3]. Due to this conflicting information, it is prudent to handle the compound with care, assuming the more stringent hazard classifications are accurate.

Experimental Protocols

General Handling and Storage Workflow

The following diagram illustrates a standard workflow for the safe handling and storage of 2-Butoxyethanethiol in a research environment.

Hazard Relationship Diagram

The following diagram illustrates the logical relationships between the identified hazards of 2-Butoxyethanethiol.

References

- 1. scbt.com [scbt.com]

- 2. 2-(Butylthio)ethanol | C6H14OS | CID 79241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(butyl thio) ethanol, 5331-37-3 [thegoodscentscompany.com]

- 4. 2-(Butylthio)ethanol | CAS#:5331-37-3 | Chemsrc [chemsrc.com]

- 5. 2-(butyl thio) ethanol, 5331-37-3 [perflavory.com]

- 6. 2-(Butylthio)ethanol [myskinrecipes.com]

Technical Guide: Physicochemical Properties of 2-Butoxyethanethiol

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a technical overview of the known physicochemical properties of 2-Butoxyethanethiol (CAS No. 38550-68-2). It addresses the current scarcity of experimentally determined data in public scientific literature and databases. In lieu of specific data, this guide details the standardized experimental protocols, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines, that are essential for the comprehensive characterization of this compound. This serves as a foundational resource for researchers requiring these properties for modeling, safety assessment, or further developmental work.

Introduction and Statement on Data Availability

2-Butoxyethanethiol is a thiol compound with the chemical structure CH₃(CH₂)₃OCH₂CH₂SH. Its structure, featuring both a butyl ether group and a terminal thiol group, suggests properties influenced by both functionalities, including moderate polarity and a characteristic thiol odor.

A thorough review of scientific databases and literature reveals a significant lack of publicly available, experimentally determined physicochemical data for 2-Butoxyethanethiol. This guide is therefore structured to provide researchers with the necessary methodological framework to obtain this critical data in a standardized, reproducible manner. Computational or predicted properties were also not readily found, emphasizing the need for empirical determination.

Chemical Identity

| IUPAC Name | 2-Butoxyethanethiol |

| Synonyms | Ethane, 1-(butylthio)-2-methoxy- |

| CAS Number | 38550-68-2 |

| Molecular Formula | C₆H₁₄OS |

| Molecular Weight | 134.24 g/mol |

| Chemical Structure | CH₃CH₂CH₂CH₂OCH₂CH₂SH |

Physicochemical Properties

The following table summarizes the key physicochemical properties for 2-Butoxyethanethiol. Due to the aforementioned data scarcity, the status of most properties is listed as "Not available in public literature." The subsequent sections will detail the standard protocols for determining these values.

| Property | Value | Units |

| Melting Point | Not available in public literature | °C / K |

| Boiling Point | Not available in public literature | °C / K |

| Density | Not available in public literature | g/cm³ or kg/m ³ |

| Vapor Pressure | Not available in public literature | Pa or mmHg |

| Water Solubility | Not available in public literature | g/L or mg/L |

| Flash Point | Not available in public literature | °C / K |

Standardized Experimental Protocols for Physicochemical Characterization

To address the data gaps for 2-Butoxyethanethiol, researchers should employ standardized testing methods to ensure the data generated is accurate, reliable, and comparable across different laboratories. The OECD Guidelines for the Testing of Chemicals are the international standard for this purpose.[1]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[2][3][4] Several methods are recommended, and the choice depends on the required accuracy and sample amount.

-

Methodology Overview (Ebulliometer Method):

-

Apparatus: An ebulliometer, a device designed for precise boiling point measurement, is used. It often includes a Cottrell pump to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, preventing errors from superheating.[5]

-

Procedure: A sample of 2-Butoxyethanethiol is placed in the ebulliometer. The apparatus is heated, and the liquid is brought to a steady boil. The temperature of the vapor-liquid equilibrium is measured using a calibrated temperature sensor.

-

Pressure Correction: The ambient atmospheric pressure is recorded. If it deviates from the standard pressure (101.325 kPa), the observed boiling point is corrected using the Clausius-Clapeyron equation or standardized charts.

-

Data Reporting: The final report should include the corrected boiling point, the pressure at which the measurement was taken, and a description of the substance's behavior during boiling.[6]

-

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume. For a liquid like 2-Butoxyethanethiol, several reliable methods are available.[7][8]

-

Methodology Overview (Oscillating Densimeter Method):

-

Principle: This method uses a U-shaped tube that is oscillated at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.[9][10]

-

Procedure: The instrument is first calibrated using two substances of known density, such as dry air and degassed, purified water. A small, precise volume of 2-Butoxyethanethiol is then injected into the clean, dry oscillating tube. The instrument's temperature is precisely controlled, typically at 20°C.

-

Measurement: The stable oscillation period is measured, and the instrument's software calculates the density.

-

Data Reporting: The density value should be reported along with the temperature at which it was measured (e.g., g/cm³ at 20°C). At least two measurements should be performed.[9][11]

-

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. It is a critical parameter for assessing inhalation exposure and environmental fate.[12][13]

-

Methodology Overview (Static Method):

-

Principle: A sample of the substance is placed in a thermostatically controlled container connected to a pressure measuring device. The system is evacuated to remove air. The pressure of the vapor in equilibrium with the liquid is then measured at a specific temperature.

-

Procedure: A small amount of degassed 2-Butoxyethanethiol is introduced into the measurement cell. The cell is sealed and brought to the desired temperature (e.g., 20°C or 25°C). The system is allowed to reach equilibrium.

-

Measurement: The pressure is read from a manometer or pressure transducer. To establish the vapor pressure curve, measurements should be taken at a minimum of two to three different temperatures.[12][13][14][15]

-

Data Reporting: The vapor pressure (in Pascals) should be reported for each temperature.[5][12]

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a chemical that can dissolve in pure water at a specific temperature, representing a key factor in environmental distribution and bioavailability.[16][17]

-

Methodology Overview (Flask Method):

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Procedure: An amount of 2-Butoxyethanethiol in excess of its expected solubility is added to a flask containing purified water. The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure saturation is reached.

-

Analysis: After agitation, the mixture is allowed to settle to separate the undissolved portion. The aqueous phase is then carefully sampled, typically after centrifugation or filtration, and its concentration is quantified using a validated analytical technique such as gas chromatography (GC).[18][19]

-

Data Reporting: The water solubility is reported as mass per volume (e.g., g/L or mg/L) at the specified temperature.[20]

-

Flash Point Determination (EU Regulation A.9 / ASTM D3828)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical measure of flammability and safety.[21]

-

Methodology Overview (Small Scale Closed-Cup Method):

-

Principle: A small volume of the sample is heated in a closed cup. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.[22]

-

Procedure: A small, specified volume (typically 2-4 mL) of 2-Butoxyethanethiol is placed into the test cup of a small scale closed-cup apparatus. The sample is heated at a controlled rate.

-

Measurement: At regular temperature intervals, a test flame or electric arc is applied to the opening of the cup. The observation of a distinct flash inside the cup marks the flash point.[23]

-

Data Reporting: The flash point temperature is recorded and corrected for barometric pressure.

-

Mandatory Visualizations

Caption: Workflow for Physicochemical Characterization.

As 2-Butoxyethanethiol is not a known signaling molecule, a signaling pathway diagram is not applicable.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. acri.gov.tw [acri.gov.tw]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. acri.gov.tw [acri.gov.tw]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 13. oecd.org [oecd.org]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. Test No. 104: Vapour Pressure | OECD [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. laboratuar.com [laboratuar.com]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. precisionlubrication.com [precisionlubrication.com]

- 22. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 23. EU A.9: Flashpoint | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Reaction Mechanisms of 2-Butoxyethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal reaction mechanisms of 2-Butoxyethanethiol, a molecule of interest in various chemical and pharmaceutical contexts. By virtue of its bifunctional nature, possessing both a thiol and an ether group, 2-Butoxyethanethiol exhibits a versatile reactivity profile. This document will explore the fundamental transformations this compound can undergo, including nucleophilic substitution, oxidation, and ether cleavage, as well as its participation in Michael additions and thiol-ene "click" reactions. Detailed reaction pathways, experimental protocols, and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

2-Butoxyethanethiol (C₄H₉OCH₂CH₂SH) is a sulfur-containing organic compound characterized by a butyl ether tail and a terminal thiol group. This unique structure imparts dual reactivity, making it a versatile building block in organic synthesis and a molecule of interest in drug development, where thiol groups are often implicated in biological activity and metabolic pathways. Understanding the reaction mechanisms of 2-Butoxyethanethiol is paramount for its effective utilization and for predicting its behavior in complex chemical and biological systems. This guide will systematically dissect the key reaction pathways available to this molecule.

Core Reaction Mechanisms

The reactivity of 2-Butoxyethanethiol is primarily dictated by its thiol (-SH) and ether (-O-) functional groups.

Nucleophilic Substitution at the Sulfur Atom

The thiol group of 2-Butoxyethanethiol is weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile and can readily participate in Sₙ2 reactions with suitable electrophiles, such as primary alkyl halides. This reaction, analogous to the Williamson ether synthesis, leads to the formation of a thioether.

Signaling Pathway: Nucleophilic Substitution (Sₙ2)

Caption: Sₙ2 reaction of 2-Butoxyethanethiol to form a thioether.

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), facilitate the coupling of two thiol molecules to form a disulfide. This reaction proceeds through a thiyl radical or a sulfenyl intermediate. Stronger oxidizing agents can further oxidize the thiol to sulfonic acid.

Signaling Pathway: Oxidation to Disulfide

Caption: Oxidation of 2-Butoxyethanethiol to its corresponding disulfide.

Acid-Catalyzed Cleavage of the Ether Bond

While generally stable, the ether linkage in 2-Butoxyethanethiol can be cleaved under harsh conditions using strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2][3] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For a primary ether like 2-Butoxyethanethiol, the reaction likely proceeds through an Sₙ2 mechanism.

Signaling Pathway: Acid-Catalyzed Ether Cleavage

Caption: Acid-catalyzed cleavage of the ether bond in 2-Butoxyethanethiol.

Michael Addition (Conjugate Addition)

As a soft nucleophile, the thiolate derived from 2-Butoxyethanethiol can undergo a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds. This reaction is highly efficient for forming carbon-sulfur bonds. The reaction is typically base-catalyzed to generate the nucleophilic thiolate.[4][5][6][7][8][9][10]

Signaling Pathway: Michael Addition

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Solubility Profile of 2-Butoxyethanethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Butoxyethanethiol in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data of the analogous compound, 2-Butoxyethanol, and general principles of thiol chemistry to provide reasoned estimations. Furthermore, a detailed experimental protocol for determining the precise solubility of 2-Butoxyethanethiol is presented, enabling researchers to generate accurate data for their specific applications.

Estimated Solubility of 2-Butoxyethanethiol

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to formulation development. 2-Butoxyethanethiol, with its combination of a polar thiol group and a nonpolar butoxyethyl chain, is expected to exhibit a versatile solubility profile.

The following table presents the estimated solubility of 2-Butoxyethanethiol in a range of common organic solvents at ambient temperature. These estimations are based on the known high miscibility of its alcohol analog, 2-Butoxyethanol, and the general principle that thiols are slightly less polar and less capable of hydrogen bonding than their corresponding alcohols, which may lead to slightly reduced solubility in highly polar solvents and potentially enhanced solubility in nonpolar solvents.

Disclaimer: The following data are estimations and should be confirmed by experimental measurement for any critical application.

| Solvent Classification | Solvent | Estimated Solubility of 2-Butoxyethanethiol | Rationale for Estimation |

| Polar Protic | Methanol | Miscible | 2-Butoxyethanol is miscible. The thiol is expected to maintain high solubility due to dipole-dipole interactions. |

| Ethanol | Miscible | Similar to methanol, high solubility is anticipated.[1][2][3][4][5][6] | |

| Polar Aprotic | Acetone | Miscible | 2-Butoxyethanol is miscible.[1][5] Strong dipole-dipole interactions are expected. |

| Acetonitrile | Soluble | 2-Butoxyethanol is miscible. Good solubility is expected. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | 2-Butoxyethanol is miscible. The high polarity of DMSO should readily solvate the thiol. | |

| Nonpolar Aromatic | Toluene | Miscible | 2-Butoxyethanol is miscible. The butyl and ethyl groups of the solute will have favorable interactions with toluene. |

| Benzene | Miscible | 2-Butoxyethanol is miscible.[1][5] Similar to toluene, favorable van der Waals forces are expected. | |

| Nonpolar Aliphatic | n-Heptane | Miscible | 2-Butoxyethanol is miscible.[1] The nonpolar chain of the solute will drive solubility. |

| Hexane | Soluble | While 2-butoxyethanol is miscible, the slightly higher polarity of the thiol may lead to slightly reduced but still high solubility. | |

| Ethers | Diethyl Ether | Miscible | 2-Butoxyethanol is miscible.[4][6] Ether-ether and ether-thiol interactions are favorable. |

| Halogenated | Dichloromethane | Miscible | 2-Butoxyethanol is miscible. Good solubility is expected due to dipole-dipole interactions. |

| Carbon Tetrachloride | Miscible | 2-Butoxyethanol is miscible.[1][5] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

To obtain precise and reliable solubility data for 2-Butoxyethanethiol, the isothermal shake-flask method is recommended. This method is considered a gold standard for determining the thermodynamic equilibrium solubility of a substance in a given solvent.[7][8][9]

Materials and Equipment

-

2-Butoxyethanethiol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight screw caps (e.g., 10-20 mL)

-

Constant temperature orbital shaker or water bath with shaking capabilities

-

Centrifuge (if required for phase separation)

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Calibrated positive displacement pipettes

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrumentation for quantification.

-

Volumetric flasks and other standard laboratory glassware.

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Butoxyethanethiol of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for quantification.

-

Sample Preparation: a. Add a known volume (e.g., 5 mL) of the selected organic solvent to several vials. b. Add an excess amount of 2-Butoxyethanethiol to each vial. The presence of a visible excess of the solute is necessary to ensure that equilibrium with a saturated solution is reached.

-

Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). c. Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time (typically 24 to 72 hours).

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a prolonged period (e.g., 24 hours) to allow for the separation of the undissolved solute from the saturated solution. b. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the excess solute.

-

Sampling and Dilution: a. Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. b. Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets. c. Accurately weigh the volumetric flask with the collected aliquot. d. Dilute the aliquot to a known volume with the same organic solvent to bring the concentration within the range of the calibration curve.

-

Quantification: a. Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID). b. Determine the concentration of 2-Butoxyethanethiol in the diluted samples by comparing the analytical response to the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-Butoxyethanethiol.

References

- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-Butoxy ethanol - epchems.com [epchems.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Butoxyethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 2-Butoxyethanethiol and a detailed methodology for calculating its theoretical yield. The synthesis is presented as a two-step process, commencing with the formation of an S-(2-butoxyethyl) ethanethioate intermediate, followed by its hydrolysis to the target thiol. This document outlines detailed experimental protocols, presents all quantitative data in tabular format for clarity, and includes a visual representation of the theoretical yield calculation workflow.

Introduction to the Synthetic Strategy

The synthesis of 2-Butoxyethanethiol is efficiently achieved through a two-step reaction sequence. This approach avoids the direct use of the volatile and odorous target thiol. The first step involves a nucleophilic substitution reaction between 2-butoxyethyl bromide and potassium thioacetate to form the stable intermediate, S-(2-butoxyethyl) ethanethioate. The subsequent step is the hydrolysis of this thioester under basic conditions to yield the final product, 2-Butoxyethanethiol.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of thioacetates and their subsequent hydrolysis.

Step 1: Synthesis of S-(2-butoxyethyl) ethanethioate

This procedure details the nucleophilic substitution reaction to form the thioacetate intermediate.

Reaction Scheme:

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thioacetate (1.14 g, 10 mmol) in 50 mL of anhydrous ethanol.

-

To this solution, add 2-butoxyethyl bromide (1.81 g, 10 mmol).

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of diethyl ether and 50 mL of water.

-

Separate the organic layer, and wash it sequentially with 25 mL of water and 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-(2-butoxyethyl) ethanethioate. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of 2-Butoxyethanethiol (Hydrolysis of S-(2-butoxyethyl) ethanethioate)

This procedure outlines the deprotection of the thioacetate to yield the final thiol product.[1]

Reaction Scheme:

Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude S-(2-butoxyethyl) ethanethioate (1.76 g, 10 mmol) in 20 mL of ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 5 mL of deionized water.

-

Add the sodium hydroxide solution dropwise to the thioacetate solution.

-

Heat the reaction mixture to reflux for 2 hours.[1]

-

Cool the mixture to room temperature and neutralize it with a 2 M hydrochloric acid solution until it reaches a pH of approximately 7.

-

Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether and 20 mL of water.

-

Separate the organic layer and wash it with 20 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 2-Butoxyethanethiol. Due to the volatility and odor of the product, it is advisable to handle it in a well-ventilated fume hood.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equations and requires the identification of the limiting reactant.

Step-by-Step Calculation:

-

Calculate the moles of each reactant.

-

Moles = Mass (g) / Molar Mass ( g/mol )

-

-

Identify the limiting reactant for each step. The limiting reactant is the reactant that is completely consumed first in a chemical reaction. It is determined by comparing the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.

-

Calculate the theoretical moles of the product. The moles of the product are calculated based on the moles of the limiting reactant and the stoichiometry of the reaction.

-

Calculate the theoretical yield in grams.

-

Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )

-

Example Calculation (for the overall synthesis):

Let's assume we start with 1.81 g of 2-butoxyethyl bromide and 1.14 g of potassium thioacetate for the first step, and carry the entire product from the first step to the second step, where we use 0.80 g of sodium hydroxide.

Step 1: Synthesis of S-(2-butoxyethyl) ethanethioate

-

Moles of 2-butoxyethyl bromide: 1.81 g / 181.07 g/mol = 0.01 mol

-

Moles of potassium thioacetate: 1.14 g / 114.21 g/mol = 0.01 mol

-

Stoichiometry: The reaction is 1:1. Since we start with equal molar amounts, neither is in excess, and both are limiting reactants.

-

Theoretical moles of S-(2-butoxyethyl) ethanethioate: 0.01 mol

-

Theoretical yield of S-(2-butoxyethyl) ethanethioate: 0.01 mol × 176.27 g/mol = 1.76 g

Step 2: Synthesis of 2-Butoxyethanethiol

-

Moles of S-(2-butoxyethyl) ethanethioate (from Step 1): 0.01 mol (assuming 100% yield from the first step)

-

Moles of sodium hydroxide: 0.80 g / 40.00 g/mol = 0.02 mol

-

Stoichiometry: The reaction is 1:1. We have 0.01 mol of the thioacetate and 0.02 mol of sodium hydroxide. Therefore, S-(2-butoxyethyl) ethanethioate is the limiting reactant.

-

Theoretical moles of 2-Butoxyethanethiol: 0.01 mol

-

Overall Theoretical Yield of 2-Butoxyethanethiol: 0.01 mol × 134.24 g/mol = 1.34 g

Data Presentation

The following table summarizes the quantitative data for the reactants and products involved in the synthesis of 2-Butoxyethanethiol.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2-Butoxyethyl bromide | C₆H₁₃BrO | 181.07 | Reactant (Step 1) |

| Potassium thioacetate | C₂H₃KOS | 114.21 | Reactant (Step 1) |

| S-(2-butoxyethyl) ethanethioate | C₈H₁₆O₂S | 176.27 | Intermediate Product |

| Potassium bromide | KBr | 119.00 | Byproduct (Step 1) |

| Sodium hydroxide | NaOH | 40.00 | Reactant (Step 2) |

| 2-Butoxyethanethiol | C₆H₁₄OS | 134.24 | Final Product |

| Sodium acetate | C₂H₃NaO₂ | 82.03 | Byproduct (Step 2) |

Visualization of Theoretical Yield Calculation

The logical workflow for determining the theoretical yield of 2-Butoxyethanethiol is illustrated in the following diagram.

References

The Enigmatic History of 2-Butoxyethanethiol: A Review of Available Knowledge

Researchers, scientists, and drug development professionals delving into the landscape of organosulfur compounds may encounter a notable silence when investigating the discovery and history of 2-Butoxyethanethiol. Despite its well-defined structure, a comprehensive review of publicly available scientific literature and patent databases reveals a conspicuous absence of a detailed historical record for this specific molecule. This in-depth guide consolidates the available information, which primarily consists of general synthetic principles rather than a specific historical narrative, and proposes a plausible synthesis pathway based on established chemical reactions.

There is a significant lack of specific historical data regarding the initial synthesis, discovery, and key developmental milestones of 2-Butoxyethanethiol in the searched scientific and patent literature. The compound is not associated with any prominent researchers or large-scale industrial development, suggesting it may not have been a focus of major research initiatives or commercial applications to date.

Plausible Synthetic Pathway

Proposed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 2-Butoxyethanethiol based on established chemical principles. This protocol is illustrative and has not been sourced from a specific historical document concerning this compound.

Reaction:

Materials:

-

2-Butoxyethyl bromide

-

Sodium hydrosulfide (NaSH)

-

Ethanol (or another suitable polar aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Diethyl ether (for extraction)

Procedure:

-

Sodium hydrosulfide is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

2-Butoxyethyl bromide is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is acidified with dilute hydrochloric acid and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-Butoxyethanethiol.

-

The crude product can be purified by distillation under reduced pressure.

Quantitative Data

Due to the lack of specific literature on 2-Butoxyethanethiol, a table of its experimentally determined physical and chemical properties cannot be provided. However, based on its structure, the following properties can be estimated:

| Property | Estimated Value |

| Molecular Formula | C6H14OS |

| Molecular Weight | 134.24 g/mol |

| Boiling Point | Expected to be in the range of 150-180 °C |

| Density | Expected to be slightly less than 1 g/mL |

| Solubility | Likely to be sparingly soluble in water, soluble in organic solvents |

| Spectral Data (Predicted) | |

| 1H NMR | Signals corresponding to butyl and ethyl protons, and a characteristic thiol proton signal. |

| 13C NMR | Six distinct carbon signals. |

| IR | Characteristic C-S and S-H stretching vibrations. |

Logical Relationships in Synthesis

The synthesis of 2-Butoxyethanethiol can be visualized as a two-step logical process, starting from the more common precursor, 2-butoxyethanol.

Caption: Proposed synthetic route to 2-Butoxyethanethiol.

Conclusion

Spectroscopic and Synthetic Profile of 2-Butoxyethanethiol: A Technical Guide

Introduction: 2-Butoxyethanethiol is an organic compound featuring both an ether and a thiol functional group. This guide provides a detailed overview of its predicted spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data in public databases, this document focuses on predicted values and established methodologies to aid researchers, scientists, and drug development professionals in the characterization and synthesis of this and similar molecules.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-Butoxyethanethiol. These predictions are based on computational models and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -O-CH₂ -CH₂-SH |

| ~3.50 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~2.70 | q | 2H | -CH₂-CH₂ -SH |

| ~1.58 | sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~1.40 | t | 1H | -SH |

| ~1.38 | sextet | 2H | -CH₂ -CH₃ |

| ~0.92 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~71.0 | -O-C H₂-CH₂-SH |

| ~70.5 | -O-C H₂-CH₂-CH₃ |

| ~39.0 | -CH₂-C H₂-SH |

| ~31.8 | -C H₂-CH₃ |

| ~19.3 | -O-CH₂-C H₂-CH₃ |

| ~13.8 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Butoxyethanethiol is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950-2850 | C-H (alkane) stretch | Strong |

| 2600-2550 | S-H (thiol) stretch | Weak to Medium |

| 1470-1450 | C-H bend | Medium |

| 1150-1085 | C-O-C (ether) stretch | Strong |

| 750-600 | C-S stretch | Weak to Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-Butoxyethanethiol is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment Ion |

| 134 | [M]⁺ (Molecular Ion) |

| 101 | [M - SH]⁺ |

| 87 | [M - CH₂SH]⁺ |

| 75 | [CH₃(CH₂)₃O]⁺ |

| 57 | [CH₃(CH₂)₃]⁺ |

| 47 | [CH₂SH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of liquid organic compounds like 2-Butoxyethanethiol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Butoxyethanethiol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: Place a drop of neat 2-Butoxyethanethiol between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 2-Butoxyethanethiol in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthetic Workflow

A plausible synthetic route to 2-Butoxyethanethiol involves a two-step process starting from the corresponding alcohol, 2-butoxyethanol. This is a common method for the preparation of thiols.

Caption: Synthesis of 2-Butoxyethanethiol.

This diagram illustrates a two-step conversion of 2-butoxyethanol to 2-butoxyethanethiol. The first step involves the tosylation of the alcohol to form a good leaving group. The second step is a nucleophilic substitution with thiourea, followed by hydrolysis to yield the final thiol product. This pathway represents a standard and reliable method for synthesizing thiols from alcohols.

2-Butoxyethanethiol: A Scoping Review of Potential Research Areas for Drug Development and Material Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butoxyethanethiol, a molecule combining the structural features of 2-butoxyethanol and a terminal thiol group, represents a novel, unexplored chemical entity with significant potential across multiple scientific domains. While no direct research on 2-butoxyethanethiol has been published to date, the well-documented properties of its constituent functional groups—the thiol and the butoxyethyl ether—provide a strong foundation for predicting its chemical behavior and potential applications. This technical guide synthesizes this foundational knowledge to propose promising avenues of research in drug development, material science, and analytical chemistry. By leveraging the known reactivity of thiols and the physicochemical properties conferred by the butoxyethyl moiety, this document outlines a roadmap for the synthesis, characterization, and application of this intriguing molecule.

Introduction: The Promise of a Bifunctional Molecule

The thiol (-SH) functional group is a cornerstone of medicinal chemistry, bestowing molecules with a diverse array of properties including antioxidant, metal-chelating, and nucleophilic capabilities.[1][2] Thiol-containing compounds are employed as radical scavengers, agents to restore cellular thiol pools, and as heavy metal antagonists.[1][2] On the other hand, the 2-butoxyethanol moiety is known for its amphiphilic nature, possessing both moderate water and oil solubility, which allows it to act as a surfactant and coupling agent.[3][4] The combination of these two functionalities in 2-butoxyethanethiol suggests a molecule with unique characteristics, potentially leading to novel therapeutic agents and advanced materials. This guide will explore these potential research areas, providing a theoretical framework and practical experimental designs to unlock the potential of 2-butoxyethanethiol.

Predicted Physicochemical Properties

Based on the known properties of 2-butoxyethanol and similar thiol compounds, we can extrapolate the likely physicochemical characteristics of 2-butoxyethanethiol. These predicted properties are essential for designing synthetic routes and planning for its application and handling.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C6H14OS | Based on the structure. |

| Molecular Weight | 134.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other small thiols and 2-butoxyethanol.[3] |

| Odor | Pungent, skunk-like | Characteristic of many thiol compounds.[5] |

| Boiling Point | ~180-190 °C | Higher than 2-butoxyethanol (171 °C) due to the heavier sulfur atom.[3] |

| Solubility | Moderately soluble in water, miscible with organic solvents | The butoxyethyl group will confer some water solubility, while the overall nonpolar character will ensure solubility in organic solvents.[3][6] |

| Acidity (pKa) | ~10-11 | Typical for an alkyl thiol, making it more acidic than the corresponding alcohol.[7] |

Proposed Synthesis of 2-Butoxyethanethiol

Given the lack of a published synthesis for 2-butoxyethanethiol, several plausible synthetic routes can be proposed based on standard organic chemistry transformations. The most direct approaches would involve the conversion of commercially available 2-butoxyethanol or its derivatives.

Synthesis from 2-Butoxyethyl Halide

A common and effective method for thiol synthesis is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile.[8][9] This can be achieved in two steps from 2-butoxyethanol.

Step 1: Halogenation of 2-Butoxyethanol The hydroxyl group of 2-butoxyethanol can be converted to a good leaving group, such as a bromide or chloride.

Step 2: Nucleophilic Substitution with a Thiolating Agent The resulting 2-butoxyethyl halide can then be reacted with a source of the hydrosulfide anion (-SH) to form the thiol. To avoid the common side reaction of forming a thioether, thiourea is often used as a nucleophile, followed by hydrolysis.[8]

Experimental Protocol: Synthesis via 2-Butoxyethyl Bromide and Thiourea

-

Synthesis of 2-Butoxyethyl Bromide:

-

To a stirred solution of 2-butoxyethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-butoxyethyl bromide by distillation.

-

-

Synthesis of 2-Butoxyethanethiol:

-

Dissolve 2-butoxyethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

-

Reflux the mixture for an additional 2-3 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-butoxyethanethiol by distillation under reduced pressure.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Caption: Proposed two-step synthesis of 2-Butoxyethanethiol.

Potential Research Areas and Applications

The unique combination of a thiol group and a butoxyethyl chain suggests several promising areas for research and application.

Drug Development and Pharmacology

The thiol group is a key player in redox biology and detoxification pathways.[2][5]

-

Antioxidant and Radioprotective Agent: Thiols are known to be excellent radical scavengers.[10] 2-Butoxyethanethiol could potentially mitigate oxidative stress in various disease models. Its amphiphilic nature might influence its cellular uptake and distribution.

-

Chelating Agent for Heavy Metal Toxicity: The soft sulfur atom of the thiol group has a high affinity for soft heavy metal ions like mercury, lead, and cadmium.[11][12] 2-Butoxyethanethiol could be investigated as a novel chelating agent. The butoxyethyl group may affect its pharmacokinetic profile and ability to cross biological membranes.

-

Modulator of Signaling Pathways: Many cellular signaling pathways are regulated by the redox state of cysteine residues in proteins. Exogenous thiols can influence these pathways. Research could explore the effect of 2-butoxyethanethiol on pathways such as Keap1-Nrf2, which is a major regulator of the antioxidant response.

Caption: Hypothetical interaction with the Keap1-Nrf2 antioxidant pathway.

Material Science and Polymer Chemistry

The reactivity of the thiol group makes it a valuable tool in material science.

-

Corrosion Inhibitor: Thiols can form protective layers on metal surfaces, inhibiting corrosion. The butoxyethyl group may enhance its solubility in corrosive media and improve the quality of the protective film.

-

Monomer for Polymer Synthesis: The thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and versatile methods for polymer synthesis.[13][14] 2-Butoxyethanethiol could be used to create polymers with tailored properties, such as unique solubility, thermal stability, or biocompatibility.

Analytical Chemistry

-

Derivatizing Agent: The nucleophilic thiol group can be used to "tag" other molecules, facilitating their detection and quantification.

-

Component of Chemical Sensors: Thiols can be immobilized on surfaces (e.g., gold nanoparticles) to create sensors for detecting various analytes.

Proposed Experimental Workflows

To explore the potential of 2-butoxyethanethiol, a structured research plan is necessary.

Caption: A logical workflow for the investigation of 2-Butoxyethanethiol.

Conclusion

2-Butoxyethanethiol stands as a promising yet unexplored molecule at the intersection of medicinal chemistry and material science. By leveraging the known properties of its constituent functional groups, a clear and compelling research path emerges. The proposed synthetic routes provide a starting point for its creation, while the outlined potential applications in drug development as an antioxidant and chelating agent, and in material science as a corrosion inhibitor and polymer building block, highlight the breadth of its potential. This technical guide serves as a call to action for the research community to investigate 2-butoxyethanethiol, a molecule with the potential to contribute significantly to both human health and materials innovation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Beneficial and harmful effects of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 2-Butoxyethanethiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Butoxyethanethiol in key organic synthesis reactions. The information is intended to guide researchers in utilizing this versatile thiol reagent for the synthesis of novel molecules.

Introduction

2-Butoxyethanethiol (HS-CH₂CH₂-O-(CH₂)₃CH₃) is a valuable nucleophilic reagent in organic synthesis. Its unique structure, featuring a primary thiol group for reactivity and a butoxyethyl moiety that can influence solubility and other physical properties of the resulting products, makes it a useful building block. The primary applications of 2-Butoxyethanethiol lie in the formation of carbon-sulfur bonds, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.

Safety and Handling

Caution: 2-Butoxyethanethiol is a thiol and should be handled with appropriate safety precautions in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store 2-Butoxyethanethiol in a cool, dry, and well-ventilated area away from oxidizing agents. The container should be tightly sealed to prevent the escape of vapors and protect the compound from air oxidation.

Key Applications and Protocols

The primary applications of 2-Butoxyethanethiol in organic synthesis include its role as a nucleophile in S-alkylation reactions to form thioethers and in Michael additions to α,β-unsaturated carbonyl compounds. It can also be employed as a nucleophile in the cleavage of esters.

Synthesis of 2-Butoxyethyl Thioethers via S-Alkylation

2-Butoxyethanethiol readily participates in nucleophilic substitution reactions with alkyl halides to form 2-butoxyethyl thioethers (also known as sulfides). This reaction, often proceeding via an SN2 mechanism, is a fundamental method for constructing C-S bonds.[1]

Reaction Scheme:

Experimental Workflow:

References

Application Notes and Protocols: 2-Butoxyethanethiol as a Ligand for Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butoxyethanethiol as a capping ligand for gold nanoparticles (AuNPs). Included are detailed protocols for the synthesis of AuNPs, functionalization with 2-Butoxyethanethiol, and characterization of the resulting nanoparticles. This guide is intended to facilitate the application of these functionalized nanoparticles in various research and development settings, including drug delivery.[1][2][3]

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them highly attractive for a range of biomedical applications, including diagnostics, imaging, and drug delivery.[1][2] The functionalization of AuNPs with organic ligands is crucial for their stabilization, biocompatibility, and targeted delivery. Thiolated ligands, which form strong gold-sulfur bonds, are commonly used for this purpose. 2-Butoxyethanethiol, an alkanethiol with an ether linkage, offers a balance of hydrophobic and hydrophilic characteristics, potentially influencing the nanoparticle's interaction with biological systems. The butoxy group can enhance solubility in organic media, while the ether group can impart some degree of aqueous dispersibility and alter the surface properties of the AuNPs.

Synthesis and Functionalization of Gold Nanoparticles

The synthesis of 2-Butoxyethanethiol-capped gold nanoparticles can be achieved through two primary methods: a one-step synthesis (Direct Synthesis) or a two-step process involving the initial synthesis of AuNPs followed by a ligand exchange reaction.

Direct Synthesis via Brust-Schiffrin Method

The Brust-Schiffrin method is a widely adopted two-phase synthesis that allows for the preparation of thiol-derivatized gold nanoparticles with good control over size and dispersity.[4][5][6]

Experimental Protocol:

-

Preparation of Gold Precursor Solution: Dissolve tetrachloroauric acid (HAuCl₄) in deionized water to create an aqueous solution.

-

Phase Transfer: Mix the aqueous HAuCl₄ solution with a solution of a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), in an organic solvent like toluene. Stir vigorously until the gold ions are transferred to the organic phase, indicated by a color change.

-

Addition of Ligand: Add 2-Butoxyethanethiol to the organic phase containing the gold precursor.

-

Reduction: While stirring vigorously, add a freshly prepared aqueous solution of a strong reducing agent, such as sodium borohydride (NaBH₄), dropwise. The solution will change color, indicating the formation of gold nanoparticles.

-

Purification: After the reaction is complete, the organic phase is separated and washed multiple times with deionized water. The nanoparticles are then precipitated by adding a non-solvent like ethanol and collected by centrifugation. The purified nanoparticles can be redispersed in an appropriate organic solvent.

Quantitative Data (Example):

| Parameter | Value/Description |

| Gold Precursor | HAuCl₄ |

| Phase Transfer Catalyst | Tetraoctylammonium bromide (TOAB) |

| Solvents | Water (aqueous phase), Toluene (organic phase) |

| Ligand | 2-Butoxyethanethiol |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Molar Ratio (Au:Thiol) | Varies to control nanoparticle size (e.g., 1:1 to 1:10) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

Workflow for Direct Synthesis:

Caption: Direct synthesis workflow for 2-Butoxyethanethiol capped AuNPs.

Two-Step Synthesis via Ligand Exchange

This method involves the initial synthesis of gold nanoparticles with a weakly bound stabilizing agent, such as citrate, followed by the displacement of this agent with the more strongly binding 2-Butoxyethanethiol.

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method) [7][8][9][10]

Experimental Protocol:

-

Preparation: Bring an aqueous solution of HAuCl₄ to a rolling boil with vigorous stirring.

-

Reduction: Rapidly add a solution of trisodium citrate to the boiling gold solution. The color of the solution will change from yellow to blue and finally to a stable ruby red, indicating the formation of gold nanoparticles.

-

Cooling: Continue stirring and allow the solution to cool to room temperature.

Quantitative Data (Example):

| Parameter | Value/Description |

| Gold Precursor | HAuCl₄ (e.g., 1 mM) |

| Reducing/Capping Agent | Trisodium citrate (e.g., 38.8 mM) |

| Solvent | Deionized Water |

| Reaction Temperature | Boiling point of water |

| Reaction Time | ~15-30 minutes |

Part 2: Ligand Exchange with 2-Butoxyethanethiol

Experimental Protocol:

-

Preparation: To the aqueous solution of citrate-capped AuNPs, add a solution of 2-Butoxyethanethiol in a water-miscible solvent like ethanol.

-

Incubation: Allow the mixture to stir at room temperature for an extended period (e.g., 12-24 hours) to facilitate the exchange of citrate ions with the thiol ligand.

-

Purification: Purify the functionalized nanoparticles by repeated centrifugation and redispersion in a suitable solvent to remove excess ligand and displaced citrate ions.

Quantitative Data (Example):

| Parameter | Value/Description |

| Starting Material | Citrate-Capped AuNPs |

| Incoming Ligand | 2-Butoxyethanethiol |

| Solvent for Ligand | Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Workflow for Ligand Exchange:

Caption: Ligand exchange workflow for 2-Butoxyethanethiol functionalization.

Characterization of 2-Butoxyethanethiol Capped AuNPs

Thorough characterization is essential to confirm the successful synthesis and functionalization of the gold nanoparticles.

| Technique | Purpose | Expected Results for 2-Butoxyethanethiol Capped AuNPs |

| UV-Vis Spectroscopy | To confirm the formation and determine the concentration and size of AuNPs.[11][12][13] | A characteristic Surface Plasmon Resonance (SPR) peak between 520-530 nm for spherical AuNPs. The position and shape of the peak can indicate particle size and aggregation state. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.[11] | An increase in the hydrodynamic diameter compared to the core size due to the presence of the 2-Butoxyethanethiol ligand shell. A narrow size distribution indicates monodispersity. |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticle core.[11][13] | Spherical nanoparticles with a uniform size distribution. The ligand shell is typically not visible. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the 2-Butoxyethanethiol ligand on the nanoparticle surface.[13] | Characteristic peaks corresponding to the C-H, C-O, and the absence of the S-H stretching vibrations, confirming the attachment of the ligand to the gold surface. |

| Zeta Potential | To assess the surface charge and colloidal stability of the nanoparticles.[14][15] | The value will depend on the solvent and pH, but a sufficiently high positive or negative value indicates good colloidal stability. |

Applications in Drug Development

Gold nanoparticles functionalized with 2-Butoxyethanethiol can serve as versatile platforms in drug delivery and development.[1][2][3][16] The ether linkage in the ligand can interact with certain drug molecules, and the overall surface properties can influence circulation time and cellular uptake.

Potential Applications:

-

Drug Carriers: The hydrophobic and hydrophilic balance of the ligand may allow for the loading of a variety of drug molecules.

-

Targeted Delivery: The surface can be further modified with targeting moieties (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

-

Theranostics: The gold core can be used for imaging (e.g., as a contrast agent) and therapeutic applications (e.g., photothermal therapy), while the ligand shell carries a therapeutic payload.

Logical Relationship for Drug Delivery Application:

Caption: Conceptual pathway for targeted drug delivery using functionalized AuNPs.

References

- 1. Drug delivery using gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cytodiagnostics.com [cytodiagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and characterization of functionalized glyco thiolate capped gold nanoparticles for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijp.uobaghdad.edu.iq [ijp.uobaghdad.edu.iq]

- 16. sysrevpharm.org [sysrevpharm.org]

Application Note: Protocol for the Purification of 2-Butoxyethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Butoxyethanethiol, a thiol compound with potential applications in various research and development fields. The protocol outlines a multi-step purification strategy involving liquid-liquid extraction to remove water-soluble impurities, drying to eliminate residual water, and fractional distillation for the separation of the desired product from less volatile impurities. This application note also includes methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with essential safety precautions for handling thiols.

Introduction

2-Butoxyethanethiol is an organic compound containing both an ether and a thiol functional group. While specific applications are still under exploration, its unique chemical structure makes it a person of interest for syntheses in medicinal chemistry and materials science. The presence of the thiol group, in particular, allows for a range of chemical transformations, including oxidation to disulfides and participation in nucleophilic reactions. Given the importance of compound purity in research and drug development, a reliable purification protocol is essential. This document details a comprehensive procedure for the purification of 2-Butoxyethanethiol from a crude reaction mixture, likely containing starting materials and byproducts from its synthesis.